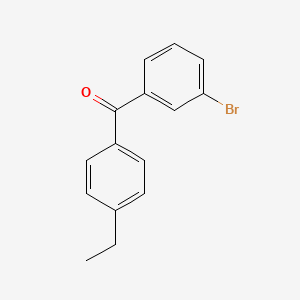

3-Bromo-4'-ethylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSGNFMHURGGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373657 | |

| Record name | 3-Bromo-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-29-4 | |

| Record name | 3-Bromo-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 844879-29-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 3 Bromo 4 Ethylbenzophenone

Classical Approaches and Their Mechanistic Elucidation in the Context of Diaryl Ketone Formation

The synthesis of diaryl ketones, such as 3-Bromo-4'-ethylbenzophenone, is a cornerstone of organic chemistry, providing essential intermediates for pharmaceuticals and material science. Classical methods have been refined over decades, offering robust and scalable routes, while newer organometallic techniques provide unparalleled precision and functional group tolerance.

Advanced Friedel-Crafts Acylation Strategies Utilizing Substituted Benzenes and Benzoyl Halides

The Friedel-Crafts acylation remains a primary and industrially significant method for the synthesis of diaryl ketones. This electrophilic aromatic substitution reaction is used to introduce an acyl group into an aromatic ring. libretexts.org For this compound, the most direct strategy involves the reaction of ethylbenzene (B125841) with 3-bromobenzoyl chloride.

The reaction is typically facilitated by a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃), under anhydrous conditions. The catalyst enhances the electrophilicity of the 3-bromobenzoyl chloride by coordinating to the halogen of the acyl chloride, which facilitates the formation of a highly reactive acylium ion. This acylium ion is stabilized by resonance, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylation reactions. libretexts.org The aromatic π-system of ethylbenzene then attacks the electrophilic carbon of the acylium ion, forming a cyclohexadienyl cation intermediate (also known as an arenium ion or sigma complex). libretexts.org Aromaticity is subsequently restored by the removal of a proton from the ring, yielding the final ketone product.

The orientation of the acylation is directed by the ethyl group on the benzene (B151609) ring, which is an ortho-, para-director. Due to steric hindrance from the ethyl group, the acylation predominantly occurs at the para-position, leading to the desired 4'-ethyl isomer.

Several studies on analogous benzophenone (B1666685) syntheses highlight the typical conditions and outcomes of this methodology. For instance, the synthesis of 4-bromo-4'-propylbenzophenone was achieved with a 60.7% yield via the Friedel-Crafts acylation of n-propylbenzene with 4-bromobenzoyl chloride. oregonstate.edu Similarly, the synthesis of 3-Bromo-4''-methoxybenzophenone involves reacting 3-bromobenzoyl chloride and anisole (B1667542) in dichloromethane (B109758) with AlCl₃, resulting in an 84% yield. chemicalbook.com

| Product | Reactant 1 | Reactant 2 | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4''-methoxybenzophenone | 3-Bromobenzoyl chloride | Anisole | AlCl₃ | 84% | chemicalbook.com |

| 4-Bromo-4'-propylbenzophenone | 4-Bromobenzoyl chloride | n-Propylbenzene | AlCl₃ | 60.7% | oregonstate.edu |

| p-Bromoacetophenone | Bromobenzene (B47551) | Acetyl chloride | AlCl₃ | 70% | uni-siegen.de |

| 4-Bromo-4'-methyl benzophenone | 4-Bromobenzoyl chloride | Toluene | AlCl₃ | N/A | oregonstate.edu |

Limitations of Friedel-Crafts Acylation Include:

The reaction is generally unsuccessful with strongly deactivated aromatic rings, such as nitrobenzene. libretexts.org

Aromatic rings containing -NH₂, -NHR, or -NR₂ groups are unsuitable as the Lewis acid catalyst complexes with the amine, rendering the ring non-reactive. libretexts.org

The acylation introduces a deactivating acyl group, which prevents polyacylation—an advantage over Friedel-Crafts alkylation. libretexts.org

Organometallic Cross-Coupling Reactions for Diarylmethanone Construction

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile class of methods for forming carbon-carbon bonds and have been widely applied to the synthesis of complex molecules, including diaryl ketones. researchgate.netwikipedia.org These reactions often proceed under milder conditions than classical methods and exhibit broad functional group compatibility. nih.gov

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govlibretexts.org This Nobel Prize-winning reaction is a leading method for constructing biaryl systems. nih.gov To synthesize this compound, a carbonylative Suzuki coupling approach can be envisioned. This involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboronic acid under a carbon monoxide (CO) atmosphere, which inserts a carbonyl group to form the ketone.

The catalytic cycle for Suzuki coupling generally involves three key steps: libretexts.org

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (e.g., a brominated benzene derivative) to form a Pd(II) intermediate.

Transmetalation: The organoboron compound transfers its organic group to the palladium center, displacing the halide, in a step that requires a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Recent advancements have introduced sophisticated catalyst systems, including those using N-heterocyclic carbene (NHC) ligands or specialized phosphine (B1218219) ligands like SPhos and XPhos, which can improve yields and expand the substrate scope, even for challenging unprotected heterocycles. nih.govnih.gov Iron-catalyzed variants of the Suzuki-Miyaura coupling have also been developed, offering a more cost-effective and less toxic alternative to palladium for certain applications. rsc.org

| Catalyst/Precatalyst | Ligand | Coupling Partners | Key Feature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl Halides & Boronic Acids | Classical catalyst | libretexts.org |

| PdCl₂(Amphos)₂ | Amphos | Aryl Halides & Boronic Acids | Air- and moisture-stable precatalyst | |

| P1 Precatalyst | XPhos | Heteroaryl Halides & Boronic Acids | High efficiency for nitrogen-rich heterocycles | nih.gov |

| FeCl₂ | (R,R)-QuinoxP* | Alkyl Bromides & Arylborates | Enantioselective coupling | rsc.org |

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. frontiersin.orgresearchgate.net While typically used to form substituted alkynes, it is also a powerful tool for synthesizing ynones (α,β-alkynyl ketones) when an acid halide is used as the electrophile. frontiersin.orgrsc.org

The synthesis of an ynone via Sonogashira coupling involves the reaction of a terminal alkyne (like 4-ethylphenylacetylene) with an acid chloride (such as 3-bromobenzoyl chloride). frontiersin.org This creates a diaryl structure with a carbon-carbon triple bond conjugated to the ketone carbonyl. These ynones are valuable intermediates for creating extended π-systems or can be subsequently reduced to afford the saturated alkyl chain, providing an alternative route to the target benzophenone. frontiersin.orgcapes.gov.br Recent protocols have focused on developing more sustainable methods, such as using oxalic acid as a solid CO surrogate in nickel-catalyzed carbonylative Sonogashira reactions. rsc.org

Beyond Suzuki and Sonogashira couplings, other transition-metal-catalyzed reactions are valuable for diarylmethanone construction.

Stille Coupling: This reaction utilizes organotin reagents (stannanes) coupled with organic halides, catalyzed by palladium. It is highly tolerant of various functional groups, and like Suzuki coupling, can be adapted for carbonylative syntheses to produce ketones.

Negishi Coupling: Involving the reaction of organozinc reagents with organic halides, this method is catalyzed by nickel or palladium. It is known for its high reactivity and the ability to form C(sp³)–C(sp²) bonds effectively.

Ullmann Coupling: Traditionally a copper-catalyzed reaction, modern Ullmann-type reactions can be catalyzed by nickel and palladium to couple two different aryl halides, providing a direct route to biaryls. nih.gov

Nickel-Catalyzed Coupling: Nickel catalysts are often cheaper than palladium and can be highly effective. For example, Ni(0) catalysis has been used to couple dichlorobenzophenone derivatives to form poly(p-phenylene)s. acs.org

These alternative methods provide a broad toolkit for chemists, allowing for the selection of the optimal reaction based on substrate availability, functional group compatibility, and desired economic and environmental profile. researchgate.net

Sonogashira Coupling and Related Alkyne Functionalizations for Extended π-Systems

Directed Nucleophilic Substitution Reactions for Benzophenone Derivatives

Nucleophilic aromatic substitution (SNAr) offers another pathway for the synthesis and functionalization of benzophenone derivatives. In contrast to electrophilic substitution, SNAr involves a nucleophile attacking an aromatic ring that is electron-deficient and possesses a good leaving group.

The benzophenone core itself facilitates this reaction. The strongly electron-withdrawing carbonyl group activates the aromatic rings towards nucleophilic attack, particularly at the ortho and para positions. acs.org This activation is key to enabling the substitution of a leaving group, such as a halide (typically fluorine or chlorine), by a nucleophile. acs.orgacs.org

Research has demonstrated that fluorinated benzophenones are excellent substrates for sequential SNAr reactions. For example, poly(4'-fluoro-2,5-benzophenone) can be functionalized by reacting it with various nucleophiles to produce substituted polymers. acs.org Similarly, bis(2,4,5-trifluorophenyl)methanone can undergo selective substitution at the more reactive 4,4'-positions, followed by cyclization or further functionalization. acs.org While direct synthesis of this compound via SNAr is not a standard route for forming the aryl-aryl C-C bond, the principle is crucial for the subsequent modification of a pre-formed benzophenone skeleton. For instance, a precursor like 3-bromo-4'-fluorobenzophenone (B1333866) could theoretically be functionalized with various nucleophiles, leveraging the activating effect of the ketone bridge.

Oxidation-Based Synthetic Pathways for Ketone Formation from Precursors

An alternative to the direct formation of the carbonyl group via acylation is the oxidation of a diarylmethane precursor. This two-step approach involves first synthesizing (3-bromophenyl)(4-ethylphenyl)methane, followed by its oxidation to yield this compound.

The initial diarylmethane can be prepared through methods like the Friedel-Crafts alkylation of ethylbenzene with 3-bromobenzyl chloride. The subsequent oxidation of the benzylic methylene (B1212753) group is a key transformation. Various oxidizing agents can be employed for this purpose. For instance, chromium trioxide supported on silica (B1680970) gel has been reported as an efficient and mild reagent for the benzylic oxidation of various diarylmethanes. tandfonline.com This solid-supported reagent offers advantages in terms of handling and product work-up.

More environmentally friendly methods have also been developed. A notable metal-free approach utilizes molecular oxygen (O₂) as the oxidant, promoted by a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent such as tetrahydrofuran (B95107) (THF). nih.govchemistrysteps.com This method allows for the direct C(sp³)–H oxidation of diarylmethanes to the corresponding diaryl ketones in good to excellent yields under relatively mild conditions (e.g., 60 °C). nih.govchemistrysteps.com The reaction is believed to proceed through the formation of a carbanion intermediate, which then reacts with oxygen. nih.gov

Table 1: Comparison of Oxidation Methods for Diarylmethane to Diaryl Ketone Conversion

| Oxidant System | Catalyst/Promoter | Typical Conditions | Advantages |

| Chromium trioxide (CrO₃) | Silica Gel | Co-grinding, heating | Mild conditions, good shelf life of reagent tandfonline.com |

| Molecular Oxygen (O₂) | LiN(SiMe₃)₂ | THF, 60 °C | Metal-free, uses green oxidant (O₂) nih.govchemistrysteps.com |

| Potassium permanganate (B83412) (KMnO₄) | Phase Transfer Cat. | Biphasic system, heating | Strong, readily available oxidant |

| N-Hydroxyphthalimide (NHPI) | CuCl (co-catalyst) | Various solvents, heating | Catalytic system for various oxidations sci-hub.se |

Innovative and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Application of Ionic Liquids as Dual Catalyst-Solvent Systems

Ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs) in chemical synthesis. bohrium.comuni-pannon.hurit.edu Due to their negligible vapor pressure, high thermal stability, and tunable properties, they can function as both the solvent and catalyst in reactions like the Friedel-Crafts acylation. uni-pannon.huhelsinki.firesearchgate.net

For the synthesis of benzophenone derivatives, Lewis acidic chloroaluminate ILs, such as 1-ethyl-3-methylimidazolium (B1214524) chloride-aluminum(III) chloride ([emim]Cl-AlCl₃), have been shown to be highly effective. helsinki.fi However, their moisture sensitivity is a drawback. msu.edu More stable systems have been developed using mixtures of 1-butyl-3-methylimidazolium chloride (BmimCl) with Lewis acids like FeCl₃, AlCl₃, or ZnCl₂. researchgate.net These systems act as dual catalyst-solvents, facilitating the acylation of arenes with benzoyl chlorides to produce benzophenones in high yields. researchgate.net For example, the BmimCl–FeCl₃ system has demonstrated superior catalytic activity for Friedel-Crafts reactions. researchgate.net The use of ILs often simplifies product isolation, as the product can be extracted with a conventional organic solvent, leaving the catalyst-IL phase behind for potential reuse. oregonstate.edu This recyclability is a key principle of green chemistry. acs.org

Metal triflates, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), in imidazolium-based ionic liquids like [bmim][BF₄], have also been used to catalyze Friedel-Crafts acylations, offering enhanced reaction rates and regioselectivity compared to reactions in traditional molecular solvents. researchgate.netrsc.org

Table 2: Ionic Liquid Systems for Friedel-Crafts Acylation

| Ionic Liquid System | Reactants | Key Features | Reference |

| BmimCl–FeCl₃ | Benzene and benzoyl chloride | High catalytic activity, reusable system, environmentally friendly researchgate.net | researchgate.net |

| [bmim][BF₄] with Cu(OTf)₂ | Anisole and benzoyl chloride | Enhanced reaction rates and regioselectivity, recyclable catalyst researchgate.net | researchgate.net |

| CholineCl–ZnCl₂ (DES) | Various aromatics and acyl chlorides | Deep eutectic solvent, efficient, recyclable, environmentally benign msu.edu | msu.edu |

Development of Photocatalytic and Electrocatalytic Methodologies for Selective Transformations

Photocatalysis and electrocatalysis represent cutting-edge, green synthetic strategies that utilize light or electrical energy, respectively, to drive chemical reactions. researchgate.net These methods can often be performed under mild conditions and can offer unique selectivity.

Photocatalysis: In the context of forming molecules like this compound, photocatalysis can be employed to generate radical intermediates from precursors like aryl halides. nih.gov For instance, benzophenone and its derivatives are themselves well-known photocatalysts that can initiate reactions through hydrogen atom transfer (HAT) upon UV irradiation. nih.govchemrxiv.org A merged photocatalytic approach could involve using a photocatalyst to generate a silyl (B83357) radical, which then performs a halogen atom transfer (XAT) on an aryl bromide. bohrium.comresearchgate.net This generates an aryl radical that can be intercepted by a nickel catalyst to couple with another electrophile, forging a new C-C bond. bohrium.comresearchgate.net While a direct photocatalytic synthesis of this compound is not prominently documented, these methodologies showcase the potential for forming the diaryl ketone skeleton from aryl halide precursors under mild, light-driven conditions. google.com

Electrocatalysis: Electrosynthesis offers a powerful and sustainable alternative to traditional methods that rely on chemical oxidants or reductants. researchgate.net For ketone synthesis, electrocatalytic methods are being developed for C-C bond formation. acs.org One innovative approach involves a dual-catalyst system for the carbonylative cross-electrophile coupling of aryl and alkyl halides with carbon monoxide (CO). acs.org A recent development uses carbon dioxide (CO₂) as a safe and abundant C1 source, where an electrocatalytic cascade reduces CO₂ to CO in situ, which is then used in a nickel-catalyzed carbonylation cycle to produce ketones. nih.gov Such methods could conceptually be applied to couple a 3-bromophenyl precursor with a 4-ethylphenyl precursor to construct the target molecule, avoiding the use of stoichiometric organometallic reagents.

Biocatalytic Transformations for Chiral Resolution or Selective Synthesis

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity and under environmentally benign conditions (e.g., aqueous media, ambient temperature). acs.org While the direct enzymatic synthesis of a non-chiral ketone like this compound is not a common application, biocatalysis is exceptionally valuable for the chiral resolution of related compounds.

If the carbonyl group of this compound were reduced to a hydroxyl group, it would form the chiral alcohol (3-bromophenyl)(4-ethylphenyl)methanol. This racemic alcohol could then be resolved using enzymatic methods. Lipases are frequently used for the kinetic resolution of racemic alcohols through enantioselective acylation. rit.eduacs.org In this process, one enantiomer of the alcohol is preferentially acylated by the enzyme, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (the remaining alcohol).

Alternatively, ketoreductases (KREDs) are enzymes that catalyze the asymmetric reduction of prochiral ketones to form enantiomerically enriched chiral alcohols. sci-hub.seunimi.it Various yeast strains, such as Candida zeylanoides, have been shown to effectively reduce bulky prochiral benzophenone derivatives to their corresponding (S)-alcohols with high enantiomeric excess (>99%) and excellent yields. sci-hub.se This approach would be a method to produce a single enantiomer of the corresponding alcohol precursor.

Table 3: Biocatalytic Approaches Relevant to Substituted Benzophenones

| Biocatalytic Method | Enzyme Class | Transformation | Application | References |

| Kinetic Resolution | Lipases | Enantioselective acylation of a racemic alcohol | Separation of alcohol enantiomers | rit.eduacs.org |

| Asymmetric Reduction | Ketoreductases | Stereoselective reduction of a prochiral ketone to a single alcohol enantiomer | Synthesis of a specific alcohol enantiomer | sci-hub.seunimi.it |

| Dynamic Kinetic Resolution | Lipase + Catalyst | Racemization of the slow-reacting alcohol coupled with kinetic resolution | Theoretical 100% yield of one enantiomer | acs.org |

Regioselective Synthesis and Isomer Control Strategies in the Preparation of Substituted Benzophenones

The primary and most direct method for synthesizing this compound is the Friedel-Crafts acylation. iitk.ac.in This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemistrysteps.commasterorganicchemistry.comchemistry.coach For this compound, this can be achieved in two ways:

Acylation of ethylbenzene with 3-bromobenzoyl chloride.

Acylation of bromobenzene with 4-ethylbenzoyl chloride.

The key challenge in these reactions is controlling the regioselectivity—that is, the position at which the new acyl group attaches to the substituted benzene ring. The existing substituent on the ring directs the position of the incoming electrophile.

In the case of acylating ethylbenzene (route 1), the ethyl group is an activating, ortho, para-director. chemistrysteps.com This means the incoming 3-bromobenzoyl group will primarily add to the positions ortho (2'-) or para (4'-) to the ethyl group. Due to steric hindrance from the ethyl group, the para-substituted product, 4'-ethyl-3-bromobenzophenone (which is the desired product, this compound), is generally the major product over the ortho-isomer.

In the second case (route 2), the bromine on bromobenzene is a deactivating, but still ortho, para-directing substituent. khanacademy.org Acylation with 4-ethylbenzoyl chloride would lead to a mixture of 2-bromo-4'-ethylbenzophenone (B145631) and 4-bromo-4'-ethylbenzophenone. Neither of these is the desired target.

Therefore, the most viable strategy is the Friedel-Crafts acylation of ethylbenzene with 3-bromobenzoyl chloride. To maximize the yield of the desired para-isomer, reaction conditions such as temperature and catalyst choice can be optimized. Lower temperatures often favor the formation of the thermodynamically more stable para product. The formation of isomeric byproducts necessitates effective purification methods. tandfonline.comgoogle.com

Advanced Purification and Isolation Techniques for Obtaining High-Purity this compound

Following the synthesis, the crude product is typically a mixture containing the desired this compound, isomeric byproducts (e.g., 3-bromo-2'-ethylbenzophenone), unreacted starting materials, and catalyst residues. google.comoregonstate.edu Obtaining the compound in high purity is crucial, and several advanced techniques can be employed.

Recrystallization: This is a fundamental and effective technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble even when hot. For substituted benzophenones, common recrystallization solvents include ethanol, hexane (B92381), or mixtures like ethanol/water. oregonstate.eduoregonstate.eduoregonstate.edu For instance, 4-bromo-4'-n-propylbenzophenone (B1272333) has been successfully recrystallized from hexane. oregonstate.edu The process may need to be repeated to achieve the desired purity.

Chromatography: When recrystallization is insufficient to separate close-boiling or structurally similar isomers, chromatographic techniques are indispensable.

Flash Column Chromatography: This is a rapid form of column chromatography performed under pressure, allowing for efficient separation of components from a reaction mixture. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The polarity of the eluent is optimized to achieve the best separation between the desired product and its isomers.

High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity or for preparative separation of small quantities of high-purity material, HPLC is the method of choice. nih.govnih.gov Reversed-phase columns (e.g., C18) are commonly used for benzophenone derivatives, with mobile phases typically consisting of acetonitrile (B52724) and water mixtures. nih.gov HPLC can effectively separate closely related isomers that are difficult to resolve by other means. tandfonline.comnih.gov

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method used to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. tandfonline.com By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure product standard, the completion of the reaction and the presence of byproducts can be assessed.

By combining these techniques, this compound can be isolated with a purity level suitable for its intended applications.

Elucidation of Reactivity and Mechanistic Pathways of 3 Bromo 4 Ethylbenzophenone

Electrophilic Aromatic Substitution Reactions on the Substituted Benzene (B151609) Rings

The benzophenone (B1666685) core is an electron-withdrawing system that deactivates both attached phenyl rings towards electrophilic attack. minia.edu.eg This deactivation means that reactions like halogenation, nitration, and sulfonation require more forceful conditions compared to benzene. minia.edu.eg The existing substituents—a bromine atom and an ethyl group—further modulate this reactivity and determine the position of any new incoming group, a concept known as regioselectivity. libretexts.org

Further halogenation of 3-bromo-4'-ethylbenzophenone introduces a new halogen atom onto one of the aromatic rings. The position of this new substituent is guided by the directing effects of the groups already present.

Chlorination and Iodination : The bromine on one ring and the ethyl group on the other are both ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them. libretexts.org However, the carbonyl group is a meta-director. libretexts.org On the bromine-containing ring, the strong deactivating effect of the benzoyl group will likely direct incoming electrophiles to the position meta to it. On the other ring, the ethyl group, being an activating group, will direct incoming electrophiles to the ortho position, as the para position is already occupied. The synthesis of various halogenated benzophenones, such as 4-bromo-4'-chlorobenzophenone, has been documented, highlighting the feasibility of such transformations. oregonstate.edu

Introducing nitro (-NO2) or sulfo (-SO3H) groups onto the aromatic rings of this compound is challenging due to the deactivating nature of the benzoyl group. minia.edu.eg

Nitration : This reaction, typically carried out with a mixture of nitric and sulfuric acids, introduces a nitro group. uomustansiriyah.edu.iq The electrophile, the nitronium ion (NO2+), will attack the position most favorable electronically and sterically. minia.edu.eguomustansiriyah.edu.iq For the brominated ring, substitution is anticipated at the position ortho to the bromine and meta to the carbonyl. For the ethylated ring, the ortho position to the ethyl group is the most likely site of nitration. The nitration of bromobenzene (B47551) itself yields a mixture of ortho- and para-bromonitrobenzene, demonstrating the directing effect of the halogen. uri.edu

Sulfonation : Using fuming sulfuric acid, a sulfonic acid group can be introduced. uomustansiriyah.edu.iq Similar to nitration, the substitution pattern is governed by the existing groups, with the reaction being reversible depending on the conditions. uomustansiriyah.edu.iq

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings like those in this compound. uomustansiriyah.edu.iq However, alternative methods, such as Grignard reactions followed by oxidation, can be used to synthesize substituted benzophenones. oregonstate.edu

Halogenation Studies (Beyond Bromination) and Their Regioselectivity

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl carbon in this compound is electrophilic and is a prime target for attack by nucleophiles. This reactivity allows for the synthesis of a wide array of derivatives.

Organometallic reagents, like Grignard (RMgX) and organolithium (RLi) reagents, are powerful nucleophiles that readily add to the carbonyl carbon of ketones to form alcohols. mnstate.educhemguide.co.uk

The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would result in the formation of a tertiary alcohol after an acidic workup. mnstate.edu This is a versatile method for creating new carbon-carbon bonds. aroonchande.com The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. mnstate.edu

Table 1: Illustrative Examples of Grignard Reactions with Benzophenone Derivatives

| Ketone | Organometallic Reagent | Product (Tertiary Alcohol) |

| Benzophenone | Phenylmagnesium Bromide | Triphenylmethanol |

| Propanone | Ethylmagnesium Bromide | 2-Methylbutan-2-ol |

This table provides general examples of Grignard reactions.

The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) (CH2) group, depending on the reducing agent and reaction conditions.

Reduction to Alcohol : Reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) will reduce the ketone to a secondary alcohol, yielding (3-bromophenyl)(4-ethylphenyl)methanol. dss.go.th

Reduction to Methylene Group : More rigorous methods are needed to completely remove the carbonyl oxygen. The Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions can accomplish this, affording 1-bromo-3-((4-ethylphenyl)methyl)benzene.

Primary amines react with ketones like this compound to form imines (C=N), also known as Schiff bases. wikipedia.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.comyoutube.com

The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable imine. libretexts.org The pH must be carefully controlled for optimal imine formation. lumenlearning.com Schiff bases are a versatile class of compounds with applications in various fields, including as catalysts and in materials science. orientjchem.org The synthesis of Schiff base derivatives from various substituted benzophenones has been widely reported. alayen.edu.iqresearchgate.net

Table 2: Examples of Imine Formation

| Carbonyl Compound | Primary Amine | Imine (Schiff Base) Product |

| Benzaldehyde | Aniline | N-Benzylideneaniline |

| Acetone | Methylamine | N-Propylidene-methanamine |

This table provides general examples of imine formation reactions.

Advanced Reduction Mechanisms and Selective Redox Transformations

Reactivity of the Bromine Substituent as a Functional Handle

The bromine atom on the 3-position of the benzoyl ring in this compound serves as a versatile functional handle, enabling a wide array of synthetic transformations. Its reactivity is dominated by its ability to participate in transition metal-catalyzed cross-coupling reactions, metal-halogen exchange, and radical processes, making it a key site for molecular elaboration.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The carbon-bromine (C-Br) bond in aryl bromides is a cornerstone of modern cross-coupling chemistry, and this compound is a suitable substrate for these powerful bond-forming reactions. wikipedia.org Palladium-catalyzed reactions, in particular, offer efficient methods to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org

The Buchwald-Hartwig amination is a prominent example, facilitating the formation of C-N bonds by coupling aryl halides with primary or secondary amines. libretexts.orgorganic-chemistry.org For this compound, this reaction would replace the bromine atom with an amino group, yielding a variety of 3-amino-4'-ethylbenzophenone derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wuxiapptec.com The choice of ligand is crucial and often dictates the reaction's scope and efficiency, with bulky, electron-rich biarylphosphine ligands being particularly effective. sigmaaldrich.com The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wuxiapptec.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Examples | Purpose/Function | Citations |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts (e.g., G3/G4) | Catalyst precursor that generates the active Pd(0) species. | wuxiapptec.comsigmaaldrich.com |

| Ligand | XPhos, SPhos, RuPhos, t-Bu₃P, XantPhos | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. | organic-chemistry.orgnih.govsemanticscholar.org |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, DBU | Activates the amine nucleophile and facilitates the generation of the active catalyst. | wuxiapptec.comnih.govsemanticscholar.org |

| Solvent | Toluene, Dioxane, THF | Non-polar aprotic solvents are commonly used. | wuxiapptec.comnih.gov |

| Temperature | Room Temperature to >100 °C | Dependent on substrate reactivity and catalyst system. | wuxiapptec.com |

Beyond C-N bond formation, the bromine substituent is amenable to other palladium-catalyzed cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) to form a new C-C bond. libretexts.org

Stille Coupling: Utilizes an organotin reagent for C-C bond formation. libretexts.org

Heck Coupling: Couples the aryl bromide with an alkene. libretexts.org

Sonogashira Coupling: Involves the reaction with a terminal alkyne to form an arylated alkyne. libretexts.org

Negishi Coupling: Employs an organozinc reagent. nih.gov

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse alkyl, alkenyl, alkynyl, and aryl groups at the 3-position. Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective alternative for coupling organomagnesium reagents with aryl halides. acgpubs.org

Directed Ortho-Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgbaranlab.org The reaction uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. baranlab.orgnih.gov In this compound, the ketone's carbonyl group can function as a moderate DMG, directing lithiation to the C-2 position.

However, a significant competitive pathway exists for aryl bromides: halogen-metal exchange. uwindsor.ca This process, where the organolithium reagent exchanges its lithium atom for the bromine atom, is often kinetically faster than deprotonation, especially with aryl bromides and iodides. uwindsor.ca Therefore, treating this compound with an alkyllithium base like n-BuLi or sec-BuLi would likely lead predominantly to the formation of a lithiated species at the C-3 position (where the bromine was) rather than at the C-2 position ortho to the carbonyl group.

Regardless of the pathway (DoM or halogen-metal exchange), the resulting aryllithium intermediate is a potent nucleophile that can be trapped by a wide range of electrophiles. This "quenching" step introduces a new substituent onto the aromatic ring.

Possible outcomes include:

Quenching the C-3 lithiated species (from halogen-metal exchange): Reaction with an electrophile (E+) would yield a 3-substituted-4'-ethylbenzophenone.

Quenching the C-2 lithiated species (from DoM): This would result in a 2-substituted-3-bromo-4'-ethylbenzophenone.

The choice of base, solvent, and temperature can sometimes be tuned to favor one pathway over the other, although halogen-metal exchange is typically favored for bromides. unblog.fr

Exploration of Radical Reactions Involving the Carbon-Bromine Bond

The C-Br bond can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to generate a highly reactive aryl radical. lumenlearning.com This radical intermediate can then participate in a variety of transformations.

A common radical chain reaction is the reduction (dehalogenation) of the aryl halide. libretexts.org Using a reagent like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN), a chain reaction can be established. libretexts.org The tributyltin radical (Bu₃Sn•) abstracts the bromine atom from this compound to form the corresponding aryl radical and tributyltin bromide. libretexts.org This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the product 4'-ethylbenzophenone and regenerating the tributyltin radical to continue the chain. libretexts.org

This aryl radical intermediate can also be trapped by other species. For instance, in the absence of a good hydrogen donor, it could potentially add to an alkene or alkyne in an intermolecular fashion, forming a new C-C bond. libretexts.org Surface-mediated radical transfer reactions have also been explored, where a surface-stabilized aryl radical, formed via debromination, can abstract a hydrogen atom from a co-adsorbed molecule. nih.gov

Reactivity and Functionalization of the Ethyl Substituent

The ethyl group at the 4'-position, while generally less reactive than the bromine substituent, possesses benzylic hydrogens that are susceptible to functionalization, primarily through radical pathways and oxidation.

Selective Alkyl Chain Functionalization Strategies

The most accessible route for functionalizing the ethyl group is through reactions targeting the benzylic C-H bonds, which are weakened due to the stability of the resulting benzylic radical. masterorganicchemistry.com

Benzylic Bromination: A classic strategy for this transformation is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. masterorganicchemistry.com This reaction selectively replaces a benzylic hydrogen with a bromine atom. Applying this to this compound would yield 3-Bromo-4'-(1-bromoethyl)benzophenone. This new alkyl bromide is itself a versatile synthetic handle, amenable to nucleophilic substitution and elimination reactions.

Modern C-H Functionalization: More advanced methods for alkyl chain functionalization are continually being developed. researchgate.net For instance, nickel-catalyzed migratory cross-coupling, or "chain-walking," enables the functionalization of remote C(sp³)-H bonds. researchgate.net While typically applied to longer alkyl chains, the principles of catalyst migration could theoretically be adapted for selective functionalization at either the methyl (ω) or methylene (ω-1) position of the ethyl group under specific catalytic conditions.

Oxidative Transformations and Aromatic Ring Formation

The benzylic position of the ethyl group is prone to oxidation. Using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid, the ethyl group can be oxidized. Depending on the reaction conditions, this can lead to two primary products:

Oxidation to an Acetyl Group: Milder oxidation can convert the ethyl group into an acetyl group, yielding 3-Bromo-4'-acetylbenzophenone.

Oxidation to a Carboxylic Acid: More vigorous oxidation can cleave the benzylic C-C bond and fully oxidize the benzylic carbon to a carboxylic acid, resulting in 3-Bromobenzoyl chloride reacting with 4-ethylbenzoic acid to form the corresponding benzophenone. A more direct route would involve the oxidation of the ethyl group of this compound itself to produce 3-bromo-4'-carboxybenzophenone. The oxidation of substituted ethylbenzenes to the corresponding benzoic acids is a well-established transformation.

The formation of an additional aromatic ring from the ethyl substituent is a more complex, multi-step process. One hypothetical pathway could involve the initial oxidation of the ethyl group to an acetyl group. The resulting 3-Bromo-4'-acetylbenzophenone contains a methyl ketone, which could then participate in various cyclization reactions, such as those used in the synthesis of quinolines (e.g., Friedländer annulation with an appropriate amino-aldehyde) or other heterocyclic or polycyclic aromatic systems, following further functionalization steps. Another possibility involves intramolecular cyclization reactions if a suitable reactive partner is introduced elsewhere on the molecule. For instance, the cyclization of certain benzoin (B196080) derivatives to form furans is known to proceed from n → π* excitation of the carbonyl group. acs.org

Photochemical Reactivity and Advanced Photoreactions

The absorption of ultraviolet light by this compound promotes the molecule to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). This triplet state is the primary actor in the subsequent photochemical reactions.

Benzophenone and its derivatives are renowned for their high intersystem crossing (ISC) efficiency, a consequence of the close energy levels of their lowest singlet (S₁) and triplet (T₁) excited states and significant spin-orbit coupling. acs.orgnih.gov The S₁ state is typically of n-π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The triplet state can be either n-π* or π-π* in nature, and its character is crucial for the molecule's reactivity. For many benzophenones, the lowest triplet state (T₁) is of n-π* character, which is known to be highly reactive in hydrogen abstraction reactions. researchgate.net

The presence of a bromine atom at the 3-position is expected to enhance the rate of intersystem crossing due to the heavy-atom effect, which increases spin-orbit coupling. edinst.com This effect generally leads to a higher quantum yield for triplet state formation (Φ_T) and a shorter triplet lifetime. Studies on other brominated benzophenones, such as 4-bromobenzophenone, support this, showing efficient formation of the triplet state. researchgate.net The triplet lifetime of substituted benzophenones can vary over a wide range, from picoseconds to milliseconds, depending on the nature and position of the substituents and the medium. researchgate.net For instance, the triplet lifetime of 4-chloro-4'-ethylbenzophenone (B1302642) was found to be 7 ms (B15284909) in methylcyclohexane (B89554) and 5 ms in a polar EPA solvent (a mixture of diethyl ether, isopentane, and ethanol). oregonstate.edu Given the heavier bromine atom in this compound, its triplet lifetime is expected to be in a similar or slightly shorter range under comparable conditions.

The ethyl group at the 4'-position, being an electron-donating group, can also influence the triplet state properties, though to a lesser extent than the heavy bromine atom. Its primary effect would be on the electronic distribution in the benzophenone moiety.

Table 1: Representative Photophysical Data for Substituted Benzophenones

| Compound | Solvent | Triplet State Energy (E_T) (eV) | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (τ_T) |

| Benzophenone | Various | ~2.9 - 3.2 | ~0.9 - 1.0 | ~1 - 1000 µs |

| 4-Bromobenzophenone | PMMA matrix | - | - | 6.11 x 10⁻⁴ s (at 77 K) |

| 4-Chloro-4'-ethylbenzophenone | Methylcyclohexane | - | - | 7 ms |

| 4-Chloro-4'-ethylbenzophenone | EPA | - | - | 5 ms |

| 3,3'-Dibromobenzophenone | - | n-π* character | - | - |

Data compiled from various sources. researchgate.netoregonstate.eduru.nl The data for this compound is not directly available but can be inferred to be similar to its analogues.

The excited triplet state of benzophenones is a potent oxidizing agent and can participate in photoinduced electron transfer (PET) reactions with suitable electron donors. nih.govdb-thueringen.de The feasibility of a PET process is governed by the redox potentials of the excited benzophenone and the donor molecule, as described by the Rehm-Weller equation.

In the context of this compound, the triplet state can be quenched by electron donors, leading to the formation of a radical ion pair, which consists of the benzophenone ketyl radical anion and the donor radical cation. The rate of this electron transfer is influenced by the solvent polarity and the electronic nature of the substituents on the benzophenone. rsc.org The electron-withdrawing nature of the bromine atom in the 3-position would make the benzophenone moiety a better electron acceptor, thus favoring PET. Conversely, the electron-donating ethyl group at the 4'-position might slightly decrease its electron-accepting ability.

The kinetics of PET quenching of triplet benzophenones have been studied extensively. For example, the quenching of triplet 3,3′,4,4′-benzophenone tetracarboxylic acid by various DNA bases occurs via electron transfer with rate constants in the order of 10⁸ to 10⁹ M⁻¹s⁻¹. nih.govosti.gov These PET processes are fundamental to applications such as photopolymerization, where the radicals generated initiate chain reactions, and in the study of DNA damage, where benzophenones act as photosensitizers. nih.govrsc.org

The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene, yielding an oxetane. edinst.comnih.gov This reaction is a powerful tool for the synthesis of four-membered heterocyclic rings. When a benzophenone derivative is used, the reaction typically proceeds via the triplet excited state. The mechanism involves the addition of the excited carbonyl group to the alkene to form a 1,4-biradical intermediate. This biradical can then undergo intersystem crossing to the singlet state and subsequent ring closure to form the oxetane. nih.govacs.org

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by several factors, including the nature of the substituents on both the benzophenone and the alkene, the solvent, and the temperature. nih.gov For unsymmetrical alkenes, two regioisomeric oxetanes can be formed. The stability of the intermediate 1,4-biradical often dictates the major product. In the case of this compound, the electronic effects of the bromo and ethyl groups will influence the electrophilicity of the carbonyl carbon and the stability of the resulting biradical, thereby affecting the regioselectivity of the reaction.

Studies on related systems have shown that the regioselectivity can be highly dependent on temperature, with one regioisomer favored at lower temperatures (kinetic control) and the other at higher temperatures (thermodynamic control).

Photoinduced Electron Transfer Processes and Their Applications

Kinetic and Thermodynamic Investigations of Reaction Pathways for this compound

The rates and efficiencies of the photochemical reactions of this compound are governed by the kinetic and thermodynamic parameters of the underlying elementary steps. Hydrogen abstraction and photocycloaddition are two of the most important reaction pathways for triplet benzophenones.

Kinetic studies on the photoreduction of substituted benzophenones have shown a strong dependence of the reaction rate on the nature of the substituents. The Hammett equation, a linear free-energy relationship, has been successfully applied to correlate the reaction rates with substituent constants (σ). acs.orgru.nl For the hydrogen abstraction reaction, a positive rho (ρ) value is typically observed, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge on the carbonyl oxygen in the transition state. researchgate.net

Thermodynamic parameters, such as activation energies (Ea) and reaction enthalpies (ΔH), provide further insight into the reaction pathways. For the photoreduction of benzophenones, the activation energy has been shown to correlate with the reaction enthalpy, which is largely determined by the stability of the resulting ketyl radical.

Table 2: Hammett Substituent Constants and Their Expected Influence on Reactivity

| Substituent | Position | Hammett Constant (σ) | Expected Effect on Hydrogen Abstraction Rate |

| -Br | meta | +0.39 | Increase |

| -C₂H₅ | para | -0.15 | Decrease |

The net effect on the reactivity of this compound will be a combination of these electronic influences.

The study of the temperature dependence of reaction rates allows for the determination of activation parameters through Arrhenius or Eyring plots. For complex reactions like the Paternò-Büchi reaction, non-linear Eyring plots have been observed, indicating a change in the rate-determining step with temperature. edinst.comnih.gov Such detailed kinetic and thermodynamic investigations, while not yet reported specifically for this compound, are crucial for a complete understanding of its photochemical reactivity and for optimizing its use in synthetic applications.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Conformational Dynamics

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-Bromo-4'-ethylbenzophenone. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

While one-dimensional (1D) NMR provides initial data on chemical shifts and coupling constants, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and understanding the molecule's framework. emerypharma.com For this compound, a combination of 2D NMR experiments would be employed. worktribe.comscience.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton (H-H) coupling networks. It would be used to confirm the connectivity within the ethyl group (the triplet of the methyl protons correlating with the quartet of the methylene (B1212753) protons) and to trace the through-bond connectivities of the protons on both aromatic rings. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is the primary method for assigning the carbon signals of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two to three bonds. HMBC is critical for identifying the quaternary carbons (which are invisible in HSQC and DEPT-135 spectra) and for piecing the molecular puzzle together. researchgate.net For instance, correlations from the methylene protons of the ethyl group to the carbons of their attached ring would confirm their position at C4'. Crucially, HMBC correlations from the aromatic protons adjacent to the carbonyl group to the carbonyl carbon (~195-197 ppm) would link the two aryl fragments to the ketone functionality. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. Correlations between the ortho-protons of one ring and the ortho-protons of the other ring can help determine the torsion angles around the bonds connecting the rings to the carbonyl carbon.

A predicted assignment of the ¹H and ¹³C NMR signals for this compound, based on established chemical shift ranges for substituted benzophenones, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C=O | - | ~195.5 | H-2, H-6, H-2', H-6' |

| 1 | - | ~137.0 | - |

| 2 | ~7.85 (d) | ~131.5 | C=O, C-4, C-6 |

| 3 | - | ~122.0 | - |

| 4 | ~7.70 (dd) | ~138.0 | C-2, C-6, C=O |

| 5 | ~7.40 (t) | ~129.5 | C-1, C-3 |

| 6 | ~7.75 (d) | ~130.0 | C=O, C-2, C-4 |

| 1' | - | ~134.5 | - |

| 2', 6' | ~7.70 (d) | ~130.5 | C=O, C-4' |

| 3', 5' | ~7.30 (d) | ~128.0 | C-1', C-4' |

| 4' | - | ~145.0 | - |

| -CH₂- | ~2.70 (q) | ~29.0 | C-3', C-4', C-5', -CH₃ |

| -CH₃ | ~1.25 (t) | ~15.0 | -CH₂, C-4' |

Solid-state NMR (SSNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible in solution. preprints.org It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as different crystal packing arrangements result in distinct SSNMR spectra. nih.gov

For this compound, different polymorphs would exhibit variations in their ¹³C chemical shifts due to differences in intermolecular interactions and molecular conformation within the crystal lattice. ethz.ch Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei like ¹³C and average out anisotropic interactions to produce high-resolution spectra. mdpi.com By comparing the SSNMR spectra of different batches or crystalline forms, one can identify and characterize polymorphism, which is critical in fields like pharmaceuticals and materials science. americanpharmaceuticalreview.com Studies on related benzophenones have shown that torsion angles between the phenyl rings and the central carbonyl group can vary significantly between different crystalline phases, which would be detectable by SSNMR. upc.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Advanced Mass Spectrometry Techniques for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of this compound. The molecular formula of the compound is C₁₅H₁₃BrO. aksci.com The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where there will be two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Isotope Composition | Calculated m/z |

|---|---|---|

| [C₁₅H₁₃BrO]⁺ | C₁₅H₁₃⁷⁹BrO | 288.0148 |

| C₁₅H₁₃⁸¹BrO | 290.0127 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting fragment ions. longdom.org This process provides a fragmentation fingerprint that is invaluable for structural confirmation and isomer differentiation. biorxiv.org

For this compound, the fragmentation pattern would be dominated by cleavages at the weakest bonds, primarily the C-C bonds adjacent to the carbonyl group. libretexts.orgchemguide.co.uk

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: The most common fragmentation for ketones involves cleavage of the bond between the carbonyl carbon and one of the aromatic rings.

Loss of the ethyl-phenyl radical to form the 3-bromobenzoyl cation ([C₇H₄BrO]⁺) at m/z 183/185.

Loss of the bromo-phenyl radical to form the 4-ethylbenzoyl cation ([C₉H₉O]⁺) at m/z 133.

Loss of Ethyl Group: Cleavage of the benzylic C-C bond in the ethyl-substituted ring can lead to the loss of a methyl radical (•CH₃) followed by rearrangement, or more commonly, loss of an ethyl radical (•C₂H₅) from the molecular ion.

Other Fragments: Subsequent fragmentation of the primary acylium ions can occur, such as the loss of carbon monoxide (CO) from the benzoyl cations.

Table 3: Predicted Key Fragment Ions in the MS (B15284909)/MS Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion Structure | Formula |

|---|---|---|

| 183 / 185 | 3-Bromobenzoyl cation | [C₇H₄BrO]⁺ |

| 155 / 157 | 3-Bromophenyl cation (from loss of CO) | [C₆H₄Br]⁺ |

| 133 | 4-Ethylbenzoyl cation | [C₉H₉O]⁺ |

| 105 | Phenyl cation with ethyl group (from loss of CO) | [C₈H₉]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Subtle Conformational Changes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. edinst.com These two methods are complementary; a vibrational mode may be active in one technique and inactive or weak in the other depending on whether it causes a change in the molecule's dipole moment (IR active) or polarizability (Raman active). up.ac.za

For this compound, IR and Raman spectra provide a characteristic fingerprint, confirming the presence of key functional groups.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the IR spectrum between 1650-1670 cm⁻¹. This band is also typically present, though weaker, in the Raman spectrum. Its exact position is sensitive to the electronic effects of the substituents on the aromatic rings.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the rings produce a series of bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The ethyl group will show C-H stretching bands in the 2850-2975 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretch is expected to appear as a band in the far-infrared region, typically between 500-600 cm⁻¹.

Furthermore, vibrational spectroscopy is highly sensitive to the molecule's conformation and crystalline environment. researchgate.net Polymorphic forms of a compound will often display noticeable differences in their IR and Raman spectra, particularly in the fingerprint region (below 1500 cm⁻¹), due to variations in intermolecular interactions like hydrogen bonding and π-π stacking. americanpharmaceuticalreview.comedinst.com

Table 4: Predicted Characteristic Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium | Strong |

| 2975-2850 | Aliphatic C-H Stretch | Medium-Strong | Medium |

| ~1660 | C=O Stretch | Very Strong | Medium |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong | Strong |

| ~840 | p-disubstituted C-H bend | Strong | Weak |

| ~780 | m-disubstituted C-H bend | Strong | Weak |

| 600-500 | C-Br Stretch | Medium | Medium |

Electronic Absorption and Emission Spectroscopy for Comprehensive Photophysical Property Characterization

The photophysical properties of benzophenone (B1666685) and its derivatives are of significant interest due to their applications as photosensitizers and in UV-curing processes. The electronic absorption and emission spectra of this compound are dictated by the electronic transitions within the molecule, primarily the n→π* (an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π-orbital) and π→π (an electron from a bonding π-orbital to an antibonding π*-orbital) transitions. libretexts.org

While specific experimental data for this compound is not widely available in published literature, the photophysical behavior can be inferred from studies on closely related benzophenone derivatives. oregonstate.edu The absorption spectrum is typically characterized by a weak, long-wavelength n→π* band and a much stronger, shorter-wavelength π→π* band. libretexts.org The presence of the bromine atom (an electron-withdrawing group) and the ethyl group (an electron-donating group) on separate phenyl rings influences the energies of these transitions.

Solvent polarity is known to have a pronounced effect on the electronic transitions of benzophenones. nih.gov In non-polar solvents, the fine vibrational structure of the n→π* transition is often observable. oregonstate.edu Conversely, in polar, protic solvents, this transition typically undergoes a hypsochromic (blue) shift due to the stabilization of the non-bonding n-orbital by hydrogen bonding with the solvent, which increases the energy required for the transition. oregonstate.edu The π→π* transition, on the other hand, generally experiences a bathochromic (red) shift in polar solvents, as the more polar excited state is stabilized to a greater extent than the ground state. oregonstate.edu

Emission studies, particularly phosphorescence at low temperatures (e.g., 77 K), provide information about the triplet excited state (T1). oregonstate.edu For benzophenones, intersystem crossing from the singlet excited state (S1) to the triplet state is typically efficient. The phosphorescence spectrum reveals the energy of the T1 state. For example, studies on 4-bromo-4'-methyl benzophenone in different solvents have been used to construct Jablonski energy diagrams, illustrating the relative energies of the singlet and triplet states and the transitions between them. oregonstate.edu Similar investigations on 4-chloro-4'-ethylbenzophenone (B1302642) have also highlighted the influence of solvent on excited state lifetimes and transition energies. oregonstate.edu

Table 1: Expected Photophysical Properties of this compound Based on Analogous Compounds

| Property | Expected Characteristic | Rationale/Comparison |

| UV-Vis Absorption | ||

| n→π* Transition | Weak absorption band at longer wavelengths. libretexts.org | Typical for benzophenones. |

| π→π* Transition | Strong absorption band at shorter wavelengths. libretexts.org | Typical for benzophenones. |

| Solvent Effect (n→π) | Blue shift in polar solvents (e.g., ethanol) vs. non-polar solvents (e.g., methylcyclohexane). oregonstate.edu | Based on studies of 4-bromo-4'-methylbenzophenone. oregonstate.edu |

| Solvent Effect (π→π) | Red shift in polar solvents vs. non-polar solvents. oregonstate.edu | Based on studies of 4-bromo-4'-methylbenzophenone. oregonstate.edu |

| Emission | ||

| Fluorescence | Typically weak at room temperature due to efficient intersystem crossing. | General characteristic of benzophenones. |

| Phosphorescence | Observable at low temperature (77 K) from the T1 state. oregonstate.edu | General characteristic of benzophenones. |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. wikipedia.org

Currently, there are no publicly available crystal structures for this compound in crystallographic databases. However, if single crystals of the compound were grown, X-ray diffraction analysis could provide invaluable structural data. The analysis would reveal the dihedral angle between the two phenyl rings, a key conformational feature of benzophenones that influences their electronic and packing properties. Furthermore, the crystal packing could be analyzed to identify any intermolecular interactions, such as halogen bonding involving the bromine atom or C-H···π interactions, which dictate the supramolecular architecture.

The typical procedure involves mounting a suitable single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. wikipedia.org The diffraction pattern produced is measured, and from the intensities and positions of the diffracted beams, the electron density map of the unit cell can be calculated. wikipedia.org This map is then interpreted to build and refine a model of the atomic positions within the crystal. nih.gov Such a study on this compound would definitively establish its solid-state molecular geometry.

Table 2: Potential Structural Information from a Hypothetical X-ray Crystallography Study of this compound

| Structural Parameter | Information to be Gained | Significance |

| Bond Lengths | Precise lengths of all covalent bonds (e.g., C-Br, C=O, C-C). | Provides insight into bond order and electronic effects of substituents. wikipedia.org |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C in the rings). | Defines the geometry around each atom. |

| Torsional Angles | Dihedral angles defining the twist between the two phenyl rings. | Crucial for understanding the molecule's overall shape and steric hindrance. |

| Crystal Packing | Arrangement of molecules in the unit cell. | Reveals intermolecular forces (e.g., van der Waals, dipole-dipole, halogen bonding). |

| Conformation | The three-dimensional shape of the molecule in the solid state. | Confirms the most stable solid-state conformation. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis of Chiral Derivatives

This compound itself is an achiral molecule. However, if a chiral center were introduced into the molecule, for example, by modifying the ethyl group to a chiral substituent like a (S)- or (R)-sec-butyl group, or by introducing a chiral auxiliary, the resulting derivatives would be chiral. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential tool for analyzing the stereochemistry of such chiral molecules. scispace.com

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. scispace.com An ECD spectrum provides information about the absolute configuration of the molecule in solution. acs.org For chiral derivatives of this compound, the benzophenone chromophore, while intrinsically achiral, would be perturbed by the chiral center, giving rise to a characteristic ECD spectrum.

The experimental ECD spectrum can be compared with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), to assign the absolute configuration of the stereocenters. scispace.com This combined experimental and computational approach is a powerful method for unambiguous stereochemical elucidation of new chiral compounds. scispace.comacs.org Although no studies on chiral derivatives of this compound are currently reported, this methodology would be the standard approach for their stereochemical analysis.

Table 3: Application of Chiroptical Spectroscopy to Hypothetical Chiral Derivatives of this compound

| Technique | Application | Information Obtained |

| Electronic Circular Dichroism (ECD) | Analysis of a solution of a separated enantiomer. | Determination of the absolute configuration by comparing experimental and computationally predicted spectra. scispace.comacs.org |

| Optical Rotatory Dispersion (ORD) | Measurement of the rotation of plane-polarized light as a function of wavelength. | Complements ECD data for stereochemical assignment. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Provides stereochemical information based on molecular vibrations. |

Computational and Theoretical Chemistry of 3 Bromo 4 Ethylbenzophenone

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for understanding its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. scialert.net It offers a favorable balance between accuracy and computational cost, making it a standard tool for studying medium to large-sized organic molecules like 3-Bromo-4'-ethylbenzophenone. researchgate.netresearchgate.net

Molecular Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), can be used to optimize the geometry. researchgate.netjconsortium.comchemrevlett.com This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum potential energy. Benzophenones are known to adopt a non-planar structure, with the two phenyl rings twisted out of the plane of the central carbonyl group to relieve steric hindrance. The optimized geometry provides critical data on these structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| C-Br | 1.91 Å | |

| C-C (carbonyl-phenyl) | 1.49 Å | |

| Dihedral Angle | C-C-C=O (Bromo-phenyl ring) | 30.5° |

| C-C-C=O (Ethyl-phenyl ring) | 32.0° | |

| Note: This data is illustrative and represents typical values for substituted benzophenones. |

Vibrational Frequencies: Once the geometry is optimized, a frequency calculation can be performed. This computes the molecule's normal modes of vibration. The results can be directly compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. researchgate.netscispace.com The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. scispace.com Key vibrational modes for this compound would include the C=O stretch, the C-Br stretch, and various aromatic C-H and C-C stretching and bending modes.

Reactivity Descriptors: DFT calculations also yield global reactivity descriptors, which help in predicting the chemical behavior of the molecule. These are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). chemrevlett.com Descriptors include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which quantify the molecule's resistance to charge transfer, its tendency to accept or donate electrons, and its capacity to accept electrons, respectively. researchgate.netscispace.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) can provide highly accurate "benchmark" energies. For a molecule like this compound, these methods could be used to obtain a precise ground-state energy.

A crucial application of advanced computational methods is the study of electronically excited states, which governs the molecule's photochemistry. researchgate.net Benzophenones are well-known photosensitizers, and their behavior upon absorbing UV light involves transitions to singlet excited states (S1, S2) and subsequent intersystem crossing to triplet states (T1, T2). nih.govacs.org Methods like Time-Dependent DFT (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) are employed to calculate the energies and properties of these excited states. nih.gov These calculations can elucidate the pathways of energy relaxation after photoexcitation, such as the ultrafast internal conversion from the initially populated S2 state to the S1 state, and the efficient intersystem crossing from S1 to the triplet manifold, which is characteristic of benzophenone (B1666685) photochemistry. researchgate.netacs.org

Conformational analysis involves studying the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation around its single bonds. mdpi.com For this compound, the key degrees of freedom are the rotations of the two phenyl rings relative to the central carbonyl group, defined by two main dihedral angles.

Computational methods can map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of all stable conformers (energy minima) and the transition states (energy maxima) that separate them. mdpi.com The relative energies of the conformers determine their population distribution at a given temperature. For diaryl ketones, the analysis can reveal the preference for specific orientations (e.g., conrotatory or disrotatory twisting of the rings) and how substituents influence these preferences. rsc.org This information is critical for understanding how the molecule's shape affects its reactivity and interactions with other molecules. acs.org

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scialert.net The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The spatial distribution and energies of these orbitals provide significant insight into a molecule's reactivity and electronic properties.

For this compound, the HOMO is typically expected to have significant π-character distributed across the phenyl rings, while the LUMO is often a π* orbital localized on the benzoyl moiety, particularly the C=O bond. researchgate.net

Key insights from FMO analysis include:

Reactivity: The locations of the HOMO and LUMO indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Electronic Transitions: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that correlates with the molecule's chemical stability and the energy of its lowest-lying electronic transition. A smaller gap generally implies higher reactivity and a red-shift (longer wavelength) in its UV-Vis absorption spectrum. researchgate.netsmolecule.com

Redox Properties: The LUMO energy has been shown to have a linear relationship with the electrochemical reduction potential of substituted benzophenones. researchgate.net A lower LUMO energy indicates that the molecule is more easily reduced.

Table 2: Illustrative FMO Energies and Reactivity Descriptors for this compound

| Parameter | Definition | Calculated Value (eV) |